molecular formula C15H12O3 B034051 4-(1-Oxo-2-phenylethyl)benzoic acid CAS No. 108766-35-4

4-(1-Oxo-2-phenylethyl)benzoic acid

Cat. No. B034051
CAS RN: 108766-35-4
M. Wt: 240.25 g/mol
InChI Key: JRFSSRWUBQYOGX-UHFFFAOYSA-N
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Description

4-(1-Oxo-2-phenylethyl)benzoic acid, also known as 4-(phenylacetyl)benzoic acid, is a chemical compound with the molecular formula C15H12O3 . It has a molecular weight of 240.26 . The compound appears as a white solid .


Molecular Structure Analysis

The InChI code for 4-(1-Oxo-2-phenylethyl)benzoic acid is 1S/C15H12O3/c16-14(10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(17)18/h1-9H,10H2,(H,17,18) . This indicates the presence of a phenylacetyl group attached to the 4-position of a benzoic acid molecule.


Physical And Chemical Properties Analysis

4-(1-Oxo-2-phenylethyl)benzoic acid is a white solid . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved information.

Scientific Research Applications

Chemical Synthesis

“4-(1-Oxo-2-phenylethyl)benzoic acid” is used in various areas of chemical synthesis . It’s a white solid with a molecular weight of 240.26 . It’s used by scientists in all areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Antifungal Activity

A novel series of thiazolidinone derivatives of “4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid” were synthesized and screened for their antifungal activity . The acid chloride of prepared “4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid” was treated with substituted aniline in presence of ammonium thiocyanate to give thiourea derivative .

Pharmaceutical Research

This compound is used in pharmaceutical research, particularly in the development of new drugs . The synthesized compounds were screened for their antifungal activity .

Biological Activities

Thiazolidinone, a saturated form of thiazole with a carbonyl group on the fourth carbon, has been considered as a very important moiety which possesses almost all types of biological activities . This diversity in the biological response profile has attracted the attention of organic chemists to explore this skeleton to its multiple potential against biological activities .

Synthesis of New Thiazolidinone Derivatives

The chemistry of heterocycles lies at the heart of drug discovery . 4-thiazolidinone is one of the most intensively investigated classes of five-member heterocycles . The biological significance of this class of compounds attracted researchers to work on the synthesis of new thiazolidinone derivatives in the hope that synthesized compounds will be biologically active .

Development of New Synthetic Methodology

A new synthetic methodology has been developed to afford the carboxamide-phthalide through an oxidative contraction ring rearrangement from a novel 3,4-diaminoisocoumarin derivative .

properties

IUPAC Name

4-(2-phenylacetyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-14(10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(17)18/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFSSRWUBQYOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610783
Record name 4-(Phenylacetyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108766-35-4
Record name 4-(Phenylacetyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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